molecular formula C21H18N2OS B2958618 5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-20-7

5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2958618
CAS RN: 899973-20-7
M. Wt: 346.45
InChI Key: KVTYBJKOJWONMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophen-3-yl and p-tolyl groups would likely contribute to the overall hydrophobicity of the molecule, while the oxazine ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the thiophen-3-yl group might undergo electrophilic aromatic substitution, while the oxazine ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . This suggests that our compound could potentially be used in the development of new anti-inflammatory medications.

Anticancer Agents

Thiophene derivatives exhibit many pharmacological properties such as anticancer . This indicates that our compound could be used in the development of new anticancer agents.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that our compound could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could be used in the development of new OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could be used as a new corrosion inhibitor.

Antimicrobial Agents

Molecules with the thiophene ring system exhibit antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial agents.

Anti-Atherosclerotic Agents

Thiophene derivatives have been shown to have anti-atherosclerotic properties . This suggests that our compound could be used in the development of new anti-atherosclerotic medications.

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activity .

properties

IUPAC Name

2-(4-methylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-6-8-15(9-7-14)18-12-19-17-4-2-3-5-20(17)24-21(23(19)22-18)16-10-11-25-13-16/h2-11,13,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYBJKOJWONMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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